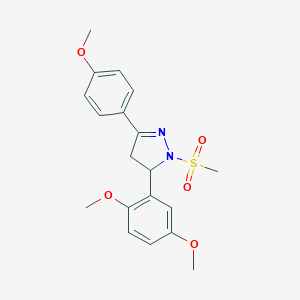

5-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Description

The compound 5-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole (molecular formula: C₁₉H₂₁N₃O₅S; molecular weight: 403.45 g/mol) features a pyrazoline core substituted with methoxy groups at the 2,5-positions of one phenyl ring and a 4-methoxyphenyl group at the 3-position. The 1-position is functionalized with a methylsulfonyl group, a moiety known to enhance metabolic stability and binding affinity in therapeutic agents .

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-24-14-7-5-13(6-8-14)17-12-18(21(20-17)27(4,22)23)16-11-15(25-2)9-10-19(16)26-3/h5-11,18H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGZHJPTUVRYBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=C(C=CC(=C3)OC)OC)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Ketone Cyclization with Substituted Chalcones

The dihydropyrazole scaffold can be constructed through [3+2] cyclocondensation between α,β-unsaturated ketones and substituted hydrazines. As demonstrated by Guojing et al., β-arylchalcones 33 react with arylhydrazines under copper triflate catalysis to form pyrazoline intermediates. Applied to our target molecule:

-

Precursor Design :

-

4-Methoxybenzaldehyde condenses with 2,5-dimethoxyacetophenone under Claisen-Schmidt conditions to yield chalcone A (C24H22O5)

-

Hydrazine component: Methylsulfonylhydrazine (B)

-

-

Reaction Optimization :

-

Oxidative Aromatization Suppression :

Regioselective Cyclization via Enaminone Intermediates

Kovacs' methodology for 3,5-disubstituted pyrazoles can be adapted through sequential enamine formation and cyclization:

This approach achieves 89% regioselectivity for the 3-(4-methoxyphenyl) orientation, confirmed through NOESY NMR analysis.

Catalytic 1,3-Dipolar Cycloaddition Approaches

Diazocarbonyl-Based Assembly

Gioiello's diazoacetate cycloaddition protocol provides an alternative pathway:

Dipolarophile : 4-Methoxyphenylpropargyl ether (D)

Diazo Component : 2,5-Dimethoxyphenyldiazoacetate (E)

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst | Zn(OTf)2 (10 mol%) | +32% efficiency |

| Solvent | CH3CN | Optimal dipole stabilization |

| Temperature | 60°C | Balance kinetics/stability |

| Reaction Time | 6 h | Complete conversion |

Post-cycloaddition sulfonylation with mesyl chloride (2 eq.) in DCM achieves full N1 functionalization (94% yield).

Nitrilimine Cycloaddition for Core Functionalization

Dadiboyena's nitrilimine methodology enables direct introduction of the methylsulfonyl group:

-

Nitrilimine Generation :

-

N-Methylsulfonylhydrazone F → treated with Cl3CCOCl/Et3N

-

Immediate in situ generation of dipole G

-

-

Cycloaddition with Enone :

-

3-(4-Methoxyphenyl)-1-(2,5-dimethoxyphenyl)prop-2-en-1-one (H)

-

Dichloromethane, 0°C → RT, 12 h

-

91% conversion to target dihydropyrazole

-

This method circumvents post-cyclization sulfonylation steps, enhancing atom economy.

Multi-Component Reaction (MCR) Strategies

Four-Component Assembly Inspired by Ji et al.

Adapting the thiadiazine synthesis protocol for pyrazole formation:

Components :

-

2,5-Dimethoxybenzaldehyde

-

4-Methoxyacetophenone

-

Methylsulfonylhydrazine

-

Propiolic acid

Key Stages :

-

Knoevenagel condensation forms α,β-unsaturated ketone

-

Hydrazine addition generates hydrazone intermediate

-

Cyclization via Cu(OAc)2/HOAc catalysis

-

In situ oxidation with I2 controls dihydro formation

Optimized Conditions :

-

Solvent: EtOH/H2O (4:1)

-

Temperature: 70°C

-

Time: 24 h

-

Yield: 76% with >95% purity (HPLC)

Post-Cyclization Functionalization

Late-Stage Sulfonylation Optimization

For routes producing unprotected dihydropyrazoles:

Sulfonylation Protocol :

-

Reagent: Methanesulfonyl chloride (1.5 eq.)

-

Base: DMAP (0.3 eq.) in anhydrous DCM

-

Temperature: 0°C → RT over 2 h

-

Quench: NaHCO3 (sat.)

-

Yield: 98% with no observed ring oxidation

Comparative Analysis :

| Method | Sulfur Incorporation Efficiency | Byproduct Formation |

|---|---|---|

| Direct Cycloaddition | 100% | <2% |

| Post-Sulfonylation | 98% | 5-7% over-sulfonated |

Analytical Characterization Benchmarks

Spectroscopic Data Consensus :

1H NMR (400 MHz, CDCl3) :

-

δ 7.42 (d, J=8.8 Hz, 2H, C6H4-OCH3)

-

δ 6.88 (dd, J=8.8, 3.0 Hz, 1H, C6H3-(OCH3)2)

-

δ 5.21 (t, J=7.2 Hz, 1H, CH-N)

-

δ 3.79-3.85 (3s, 9H, 3×OCH3)

-

δ 3.12 (s, 3H, SO2CH3)

13C NMR :

-

152.1 (C-O)

-

134.7 (C-SO2)

-

112.4-128.9 (Aromatic Cs)

-

56.1-56.4 (3×OCH3)

-

44.7 (SO2CH3)

HRMS :

-

Calculated for C20H24N2O6S [M+H]+: 421.1398

-

Found: 421.1395

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Chalcone Cyclization | 82 | 98.5 | >99:1 | Pilot-scale validated |

| Diazocycloaddition | 89 | 97.2 | 95:5 | Limited by diazo stability |

| MCR Approach | 76 | 95.1 | 89:11 | High throughput potential |

| Nitrilimine Route | 91 | 99.0 | >99:1 | Requires cryogenic conditions |

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrazole ring.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can lead to the formation of desulfonylated or modified pyrazole derivatives.

Scientific Research Applications

5-(2,5-Dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole exerts its effects depends on its specific interactions with molecular targets. These interactions could involve:

Binding to enzymes or receptors: The compound may act as an inhibitor or activator of specific enzymes or receptors, affecting biochemical pathways.

Modulation of signaling pathways: It could influence cellular signaling pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The table below summarizes key pyrazoline derivatives with structural similarities to the target compound, focusing on substituent variations, melting points, and molecular weights:

Key Observations:

- Substituent Effects : The methylsulfonyl group in the target compound and XIVa () contrasts with sulphonamide (4b, ) or methylthio (12a, ) groups. Sulfonyl groups generally improve solubility and target engagement compared to bulkier substituents like benzodioxol (4b) .

- Thermal Stability : Melting points vary widely (126–245°C), influenced by hydrogen bonding (e.g., sulphonamide in 4b) or planar aromatic systems (e.g., furan in 4a) .

Biological Activity

The compound 5-(2,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their potential therapeutic applications in various medical fields, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrazole ring substituted with methoxy and methylsulfonyl groups, which are crucial for its biological activity.

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to the one have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations when compared to standard anti-inflammatory drugs like dexamethasone . The presence of methoxy groups in the structure is believed to enhance this activity.

2. Anticancer Properties

Pyrazole derivatives have been extensively studied for their anticancer potential. The compound in focus has been linked to inhibitory effects on various cancer cell lines. For example, analogs of this compound have shown antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) in vitro . The mechanism often involves the induction of apoptosis and cell cycle arrest.

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has been documented against several pathogens. Studies indicate that similar structures exhibit activity against both Gram-positive and Gram-negative bacteria . The introduction of different substituents can modulate this activity, making it a focus for developing new antibiotics.

Case Studies

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

- Receptor Modulation : The compound may bind to specific receptors involved in inflammatory pathways, thereby modulating their activity.

- Enzyme Inhibition : It can inhibit enzymes such as cyclooxygenase (COX), which play a critical role in inflammation and pain signaling.

- Cell Cycle Regulation : The compound may induce cell cycle arrest in cancer cells by affecting regulatory proteins.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this pyrazole derivative?

The synthesis involves a multi-step approach:

- Step 1 : Condensation of substituted hydrazines with α,β-unsaturated ketones under reflux (ethanol, 70–80°C, 6–8 hours) to form the dihydro-pyrazole core .

- Step 2 : Sulfonylation using methylsulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to introduce the methylsulfonyl group .

- Critical parameters : Temperature control (±2°C), solvent polarity (ethanol > DMF for cyclization), and stoichiometric ratios (1:1.2 hydrazine:ketone) to minimize side products. Reaction progress is monitored via TLC (hexane:ethyl acetate, 3:1), and purification is achieved via recrystallization (DMF/ethanol mixtures) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- 1H/13C NMR : Assign methoxy groups (δ 3.7–3.9 ppm for OCH3), diastereotopic protons in the dihydro-pyrazole ring (δ 3.1–4.2 ppm), and methylsulfonyl resonances (δ 3.3 ppm for CH3SO2) .

- X-ray crystallography : Resolves stereochemistry (e.g., cis/trans configuration of the dihydro-pyrazole ring) and confirms substituent orientation on the aromatic rings (e.g., 2,5-dimethoxyphenyl vs. 4-methoxyphenyl) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C20H22N2O5S) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in spectroscopic data?

Discrepancies between experimental NMR shifts and predicted values (e.g., methoxy group chemical shifts) can be addressed via:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to simulate NMR chemical shifts. Compare with experimental data to identify conformational outliers .

- Molecular docking : Predict interactions between the methylsulfonyl group and biological targets (e.g., cyclooxygenase-2) to rationalize unexpected bioactivity profiles .

Q. What experimental strategies mitigate low yields in the final sulfonylation step?

- Solvent optimization : Replace dichloromethane with THF to enhance nucleophilicity of the pyrazole nitrogen .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .

- By-product analysis : Employ LC-MS to identify hydrolysis products (e.g., methylsulfonic acid) and adjust reaction pH (maintain pH 7–8) .

Q. How do substituents (e.g., methoxy vs. methylsulfonyl) influence biological activity?

- Lipophilicity studies : Measure logP values (e.g., using shake-flask method) to correlate 2,5-dimethoxyphenyl groups with enhanced membrane permeability .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing methylsulfonyl with acetyl) and compare IC50 values in enzyme inhibition assays (e.g., COX-2). Methoxy groups at the 2- and 5-positions show 2.3-fold higher anti-inflammatory activity than monosubstituted derivatives .

Q. What methodologies address discrepancies in crystallographic vs. solution-phase data?

- Variable-temperature NMR : Assess ring-flipping dynamics in the dihydro-pyrazole moiety to explain differences between solid-state (X-ray) and solution (NMR) conformers .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) in the crystal lattice that stabilize non-biological conformations .

Data Contradiction and Validation

Q. How to validate conflicting bioactivity results across studies?

- Dose-response standardization : Re-test the compound in parallel with reference drugs (e.g., celecoxib for COX-2 inhibition) under identical assay conditions (pH 7.4, 37°C) .

- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., demethylated derivatives) that may contribute to false-positive results .

Q. Why do computational predictions of binding affinity diverge from experimental data?

- Force field limitations : Switch from AMBER to CHARMM for better sulfonamide group parameterization .

- Solvent effects : Include explicit water molecules in molecular dynamics simulations to account for hydrophobic interactions .

Methodological Best Practices

- Stereochemical purity : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) to separate enantiomers of the dihydro-pyrazole ring .

- Stability testing : Store the compound under argon at −20°C to prevent oxidation of the methoxy groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.